molecular formula C6H7BrF2N2 B2464609 4-bromo-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole CAS No. 882230-06-0

4-bromo-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole

Cat. No.: B2464609
CAS No.: 882230-06-0
M. Wt: 225.037
InChI Key: ZVKCFFWWIKLQLN-UHFFFAOYSA-N
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Description

4-Bromo-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole (CAS 882230-06-0) is a halogenated pyrazole derivative with a difluoromethyl group at the 1-position and bromine at the 4-position. Its molecular formula is C₆H₇BrF₂N₂, with a molecular weight of 225.04 g/mol (calculated from ). It is commercially available with a purity of 97% () and is often used as a synthetic intermediate due to its bromine atom, which enables cross-coupling reactions.

Properties

IUPAC Name

4-bromo-1-(difluoromethyl)-3,5-dimethylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrF2N2/c1-3-5(7)4(2)11(10-3)6(8)9/h6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVKCFFWWIKLQLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(F)F)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrF2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole can be achieved through various synthetic routes. One common method involves the bromination of 1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to scalable and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding pyrazole oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The difluoromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (ethanol, methanol), catalysts (palladium, copper).

    Oxidation: Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid), solvents (acetonitrile, dichloromethane).

    Reduction: Reducing agents (lithium aluminum hydride), solvents (ether, tetrahydrofuran).

Major Products

    Substitution: Corresponding substituted pyrazoles.

    Oxidation: Pyrazole oxides.

    Reduction: 1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole.

Scientific Research Applications

Medicinal Chemistry

4-Bromo-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole has been explored as a potential lead compound for drug development due to its biological activities.

Antimicrobial Properties

Research indicates that pyrazole derivatives exhibit significant antimicrobial activity. In a study evaluating various pyrazole derivatives against fungal strains, compounds similar to this compound demonstrated effective inhibition with minimum inhibitory concentrations (MIC) ranging from 1 to 4 µg/mL .

Anti-inflammatory Potential

The compound's structure allows it to interact with cyclooxygenase enzymes, potentially providing anti-inflammatory effects. Its efficacy in inhibiting COX enzymes has been documented in various studies .

Biological Activity Target Effectiveness
AntimicrobialFungal strainsMIC: 1–4 µg/mL
Anti-inflammatoryCOX enzymesSignificant inhibition

Agrochemicals

In agricultural applications, pyrazoles are often utilized as herbicides and fungicides. The unique properties of this compound allow for the development of effective agrochemical products that target specific pests while minimizing environmental impact.

Material Science

The compound is also being investigated for its potential use in developing advanced materials. Its unique chemical structure can contribute to creating polymers with enhanced properties such as thermal stability and chemical resistance.

Case Study 1: Antimicrobial Activity Evaluation

A study conducted by researchers evaluated the antimicrobial efficacy of various pyrazole derivatives, including this compound. The results indicated that this compound exhibited superior activity against specific fungal pathogens compared to other derivatives.

Case Study 2: Synthesis of Novel Derivatives

Researchers synthesized several derivatives of pyrazoles using this compound as a precursor. The new compounds were tested for their biological activities, revealing promising results for future pharmaceutical applications.

Mechanism of Action

The mechanism of action of 4-bromo-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels, leading to modulation of their activity. The presence of the bromine and difluoromethyl groups can enhance the compound’s binding affinity and selectivity towards its targets, thereby influencing its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the 1-Position

Halogenated Alkyl Groups
  • 4-Bromo-1-(chloromethyl)-3,5-dimethyl-1H-pyrazole (CAS MolPort-000-160-798): Molecular Formula: C₆H₈BrClN₂ Molecular Weight: 223.50 g/mol ().
  • 4-Bromo-1-(2,2-difluoroethyl)-3,5-dimethyl-1H-pyrazole ():

    • Molecular Formula : C₇H₈BrF₂N₂ (estimated).
    • Key Difference : CHF₂ replaced with CF₂CH₂.
    • Impact : The difluoroethyl group introduces additional steric bulk and lipophilicity, which may alter pharmacokinetic properties.
Ether-Linked Alkyl Groups
  • 4-Bromo-1-(2-methoxyethyl)-3,5-dimethyl-1H-pyrazole (CAS 1342761-60-7):

    • Molecular Formula : C₈H₁₃BrN₂O
    • Molecular Weight : 233.11 g/mol ().
    • Key Difference : Replaces CHF₂ with CH₂CH₂OCH₃.
    • Impact : The methoxyethyl group is electron-donating, enhancing the pyrazole ring’s electron density and solubility in polar solvents.
  • 4-Bromo-1-(3-methoxypropyl)-3,5-dimethyl-1H-pyrazole (CAS 1248177-27-6): Molecular Formula: C₉H₁₅BrN₂O Molecular Weight: 247.13 g/mol (). Key Difference: Longer alkyl chain (propyl vs. methyl) with a terminal methoxy group.
Unsaturated and Functionalized Groups
  • 1-Allyl-4-bromo-3,5-dimethyl-1H-pyrazole (CAS CTK5J4803):
    • Molecular Formula : C₈H₁₀BrN₂
    • Key Difference : Allyl group (CH₂CH=CH₂) at the 1-position ().
    • Impact : The allyl group enables conjugation or polymerization reactions, offering pathways for material science applications.

Physicochemical Properties

Compound Molecular Weight (g/mol) LogP (Predicted) Solubility (Polarity) Key Substituent Effect
4-Bromo-1-(difluoromethyl)-3,5-dimethyl 225.04 ~2.1 Low (Lipophilic) CHF₂ enhances electronegativity
4-Bromo-1-(chloromethyl)-3,5-dimethyl 223.50 ~2.3 Moderate CH₂Cl increases reactivity
4-Bromo-1-(2-methoxyethyl)-3,5-dimethyl 233.11 ~1.8 High CH₂CH₂OCH₃ improves water solubility
1-Allyl-4-bromo-3,5-dimethyl 213.08 ~2.5 Low Allyl group adds π-orbital interactions

Biological Activity

4-Bromo-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole is a synthetic compound belonging to the pyrazole family, recognized for its diverse biological activities. The compound's molecular formula is C7H7BrF2N2C_7H_7BrF_2N_2, with a molecular weight of approximately 211.01 g/mol. Its structure features a bromine atom and a difluoromethyl group attached to the pyrazole ring, which significantly influences its chemical properties and biological interactions.

The biological activity of this compound primarily involves its interaction with various biological macromolecules, including proteins and enzymes. Notably, it acts as an inhibitor of succinate dehydrogenase (SDH), an essential enzyme in the mitochondrial respiration chain. This inhibition mechanism is particularly relevant in the development of fungicides targeting fungal pathogens affecting crops.

Antifungal Properties

Research has demonstrated that this compound exhibits significant antifungal activity. In vitro studies indicate that it effectively inhibits the growth of various fungal strains, including Candida albicans. The minimum inhibitory concentration (MIC) values for this compound have been established in comparative studies against standard antifungal agents like fluconazole .

Pharmacological Applications

The pyrazole nucleus has been recognized for its therapeutic potential across various medical fields. Compounds derived from or related to pyrazoles have shown activities such as:

  • Anti-inflammatory : Some derivatives exhibit potent anti-inflammatory effects comparable to established drugs like dexamethasone .
  • Antibacterial : Certain pyrazole compounds have demonstrated efficacy against bacterial strains such as E. coli and Staphylococcus aureus.
  • Antitubercular : Pyrazole derivatives have been tested against Mycobacterium tuberculosis, showing promising results in inhibiting bacterial growth .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of this compound and its derivatives:

  • Antifungal Activity : A study highlighted the compound’s effectiveness against C. albicans, with MIC values significantly lower than those of standard treatments .
  • Enzyme Inhibition : Research indicated that this compound inhibits SDH, leading to disrupted energy metabolism in fungal cells.
  • Anti-inflammatory Effects : In experimental models, compounds based on the pyrazole structure exhibited substantial reductions in inflammatory markers, suggesting potential therapeutic applications in treating inflammatory diseases .

Comparative Analysis

The following table summarizes key aspects of this compound compared to similar compounds:

Compound NameStructure FeaturesBiological ActivityApplications
This compoundBromine and difluoromethyl groupsAntifungal, anti-inflammatoryAgrochemicals, pharmaceuticals
4-Bromo-1-(difluoromethyl)-2-fluorobenzeneBromine and difluoromethyl groupsLimited antifungal activityIndustrial applications
1-Bromo-4-(difluoromethyl)benzeneBromine and difluoromethyl groupsMinimal biological activitySolvent or reagent in organic synthesis

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